REACTION_CXSMILES
|
[OH-].[Na+].C[O:4][C:5](=[O:19])[C:6](=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7][O:8]C(=O)C>CO.O>[CH:12](=[C:6]([CH2:7][OH:8])[C:5]([OH:19])=[O:4])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|
|
Name
|
product
|
Quantity
|
143.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(COC(C)=O)=CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at ambient temperature for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution is concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
to distill off methanol
|
Type
|
ADDITION
|
Details
|
followed by addition of water (100 ml) and 36% hydrochloric acid (250 ml)
|
Type
|
EXTRACTION
|
Details
|
to neutrality and subsequent extraction into ethyl acetate (600 ml)
|
Type
|
WASH
|
Details
|
The resulting organic phase is washed with saturated saline (300 ml)
|
Type
|
FILTRATION
|
Details
|
After filtering off insoluble matters
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting residue is added toluene (250 ml×4)
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove acetic acid
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=C(C(=O)O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |